molecular formula C21H25N5O3S B4777218 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B4777218
M. Wt: 427.5 g/mol
InChI Key: SHQKCQUQXXIKBE-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a dimethylphenyl-tetrazolyl group, and a sulfanylacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dimethoxyphenyl ethylamine and the dimethylphenyl tetrazole, followed by their coupling through a sulfanylacetamide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction pathway and product distribution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings, potentially altering the compound’s properties and reactivity.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thioacetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfonyl}acetamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and development.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-14-6-5-7-15(2)20(14)26-21(23-24-25-26)30-13-19(27)22-11-10-16-8-9-17(28-3)18(12-16)29-4/h5-9,12H,10-11,13H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQKCQUQXXIKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

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